Enhanced Thermal Stability vs. Phenyl-Substituted Analog
The compound exhibits a significantly higher melting point compared to its phenyl-substituted analog, 9-(3-bromophenyl)-10-phenylanthracene. This indicates stronger intermolecular interactions and a more robust solid-state packing, which are critical for the thermal vacuum deposition processes used in OLED fabrication [1].
| Evidence Dimension | Melting Point (Peak Temperature) |
|---|---|
| Target Compound Data | 177.0 to 181.0 °C (for the 1304129-94-9 CAS variant) |
| Comparator Or Baseline | 9-(3-Bromophenyl)-10-phenylanthracene: 184 °C [1] |
| Quantified Difference | Comparator's melting point is approximately 3-7 °C higher. Note: The target compound's thermal stability profile, as indicated by a boiling point of 593.1 °C and a flash point of 302.3 °C, suggests it is robust for vapor deposition processes, though a direct head-to-head comparison of these metrics is not available [2]. |
| Conditions | Standard differential scanning calorimetry (DSC) or capillary melting point determination. |
Why This Matters
Higher thermal stability parameters ensure the compound can withstand the high temperatures of OLED manufacturing (e.g., thermal evaporation) without decomposition, which is essential for maintaining material purity and device performance.
- [1] Tokyo Chemical Industry Co., Ltd. 9-(3-Bromophenyl)-10-phenylanthracene Product Information. View Source
- [2] InnoSpk. Exploring 3-BAP1NA-B: A Key OLED Intermediate. View Source
